Cas no 2649079-72-9 (1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene)
1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene
- 2649079-72-9
- EN300-2004984
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- Inchi: 1S/C9H7BrFNO/c1-6(12-5-13)7-2-3-8(10)9(11)4-7/h2-4,6H,1H3
- InChI Key: NSFVGXVPWZXTDW-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1F)C(C)N=C=O
Computed Properties
- Exact Mass: 242.96950g/mol
- Monoisotopic Mass: 242.96950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 29.4Ų
1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2004984-0.05g |
1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene |
2649079-72-9 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-2004984-0.1g |
1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene |
2649079-72-9 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-2004984-0.25g |
1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene |
2649079-72-9 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-2004984-0.5g |
1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene |
2649079-72-9 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-2004984-1.0g |
1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene |
2649079-72-9 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-2004984-2.5g |
1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene |
2649079-72-9 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-2004984-5.0g |
1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene |
2649079-72-9 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-2004984-10.0g |
1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene |
2649079-72-9 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-2004984-1g |
1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene |
2649079-72-9 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-2004984-5g |
1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene |
2649079-72-9 | 5g |
$2858.0 | 2023-09-16 |
1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene
Comprehensive Overview of 1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene (CAS No. 2649079-72-9)
1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene (CAS No. 2649079-72-9) is a specialized aromatic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound, characterized by its unique bromo-fluoro substitution pattern and reactive isocyanatoethyl group, serves as a versatile intermediate in the development of advanced materials and bioactive molecules. Its molecular structure, combining halogenated and isocyanate functionalities, makes it a valuable building block for cross-coupling reactions and polymer chemistry applications.
In recent years, the demand for halogenated benzene derivatives like 1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene has surged due to their pivotal role in drug discovery and agrochemical synthesis. Researchers are particularly interested in its potential to act as a precursor for biaryl compounds, which are foundational in creating kinase inhibitors and antiviral agents. The compound’s CAS No. 2649079-72-9 is frequently searched in academic databases, reflecting its relevance in cutting-edge medicinal chemistry projects.
The synthesis of 1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene involves multi-step organic transformations, often starting from commercially available fluorobenzene derivatives. Key steps include electrophilic bromination, nitration, and isocyanate formation, with careful attention to regioselectivity. Its isocyanatoethyl moiety enables facile conjugation with amines or alcohols, making it a popular choice for designing urethane-based polymers or small-molecule probes in biochemical assays.
From an industrial perspective, 2649079-72-9 is often discussed in the context of green chemistry and sustainable synthesis. Innovations in catalytic processes and solvent-free reactions have been explored to optimize its production, aligning with global trends toward eco-friendly manufacturing. These advancements address common user queries such as "efficient synthesis of isocyanatoethyl benzene derivatives" or "applications of bromo-fluoro aromatics in material science."
Analytical characterization of 1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene typically employs techniques like NMR spectroscopy, HPLC, and mass spectrometry. Its stability under various conditions is a frequent topic in chemical forums, with users seeking data on storage recommendations or compatibility with other reagents. The compound’s lipophilicity and reactivity profile also make it a subject of interest in ADMET studies (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
In conclusion, 1-bromo-2-fluoro-4-(1-isocyanatoethyl)benzene (CAS No. 2649079-72-9) exemplifies the intersection of structural complexity and practical utility in modern chemistry. Its applications span from pharmaceutical intermediates to advanced polymer design, driven by the growing need for tailored organic molecules. As research continues to uncover new uses, this compound remains a focal point for innovation in both academic and industrial laboratories.
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